2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide
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Overview
Description
2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a carboxamide group attached to a propyl chain that includes an oxazepane ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions, including halogenation and nitration, followed by reduction and cyclization.
Introduction of the chloro and fluoro substituents: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.
Attachment of the carboxamide group: The carboxamide group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the oxazepane ring: The oxazepane ring is synthesized through a cyclization reaction involving the appropriate amine and epoxide precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group and the oxazepane ring.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide: shares structural similarities with other pyridine carboxamides and oxazepane derivatives.
2-Chloro-4-fluoro-5-nitrobenzotrichloride: Another compound with chloro and fluoro substituents, but with different functional groups and applications.
Fluorinated Pyridines: A class of compounds with similar pyridine rings and fluorine substituents, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for various chemical modifications, making it a versatile compound for the development of new derivatives and applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O2/c1-11-10-20(8-3-9-22-11)7-2-5-19-15(21)13-12(17)4-6-18-14(13)16/h4,6,11H,2-3,5,7-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBGWLACJCRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)CCCNC(=O)C2=C(C=CN=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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